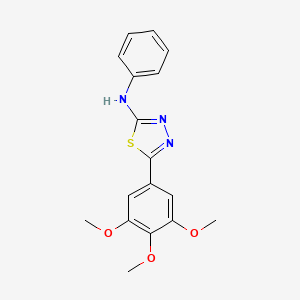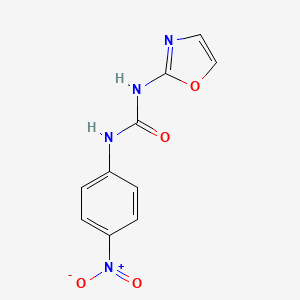
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4'-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro-, is a synthetic compound that belongs to the butyrophenone class of chemicals These compounds are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- typically involves multiple steps, including the formation of the piperidine ring, acetylation, and fluorination. Common reagents used in these reactions may include acetyl chloride, fluorine sources, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- may be studied for its interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds in the butyrophenone class are often explored for their potential as antipsychotic agents. This specific compound may have unique properties that make it suitable for treating certain neurological disorders.
Industry
In industry, this compound may be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate their activity and produce therapeutic effects. The exact pathways and targets involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds in the butyrophenone class include haloperidol, droperidol, and benperidol. These compounds share structural similarities but differ in their specific substituents and pharmacological profiles.
Uniqueness
The uniqueness of Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other butyrophenones.
Conclusion
Butyrophenone, 4-(4-acetyl-4-(m-hydroxyphenyl)piperidino)-4’-fluoro- is a compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject for scientific research and industrial development.
Eigenschaften
CAS-Nummer |
34435-50-2 |
|---|---|
Molekularformel |
C23H26FNO3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
4-[4-acetyl-4-(3-hydroxyphenyl)piperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C23H26FNO3/c1-17(26)23(19-4-2-5-21(27)16-19)11-14-25(15-12-23)13-3-6-22(28)18-7-9-20(24)10-8-18/h2,4-5,7-10,16,27H,3,6,11-15H2,1H3 |
InChI-Schlüssel |
OYNHETROIZLKBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)



methanol](/img/structure/B14679790.png)
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)



